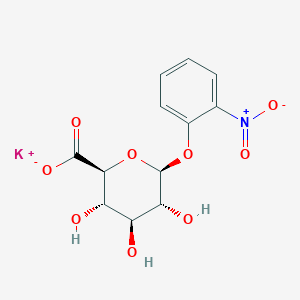

2-Nitrophenyl beta-D-glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H12KNO9 |

|---|---|

Molecular Weight |

353.32 g/mol |

IUPAC Name |

potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxane-2-carboxylate |

InChI |

InChI=1S/C12H13NO9.K/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-4-2-1-3-5(6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 |

InChI Key |

PSTZQJRGUIDEPT-BLKPXHQLSA-M |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+] |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+] |

Origin of Product |

United States |

Contextualization As a Chromogenic Enzyme Substrate in Enzymology

In enzymology, a chromogenic substrate is a compound that is colorless but yields a colored product when acted upon by a specific enzyme. This color change allows for the straightforward detection and quantification of enzyme activity using spectrophotometry. The intensity of the color produced is directly proportional to the amount of product formed, which in turn reflects the enzyme's activity level.

Nitrophenyl-based glycosides are a classic example of such substrates. A sugar molecule (the "glyco" part) is linked to a nitrophenol molecule. The position of the nitro group on the phenyl ring (ortho-, meta-, or para-) is crucial as it influences the substrate's specificity for a particular enzyme. For the enzyme β-glucuronidase, the specific and widely used chromogenic substrate is p-Nitrophenyl β-D-glucuronide (PNPG), the para or 4-nitro isomer. sigmaaldrich.comp212121.comduchefa-biochemie.comontosight.ai When PNPG is cleaved by β-glucuronidase, it releases glucuronic acid and p-nitrophenol, a yellow-colored compound that can be measured at a wavelength of 400-410 nm. duchefa-biochemie.com

Conversely, the ortho isomer, 2-Nitrophenyl β-D-galactopyranoside (ONPG), is a well-known substrate for a different enzyme, β-galactosidase. guidechem.com The specific structural arrangement of the substrate must match the active site of the enzyme for a reaction to occur, highlighting the high specificity of enzyme-substrate interactions. While 2-Nitrophenyl β-D-glucuronide exists as a chemical compound, it is not the standard or recognized chromogenic substrate for detecting β-glucuronidase activity; that role is fulfilled by its para-isomer.

Historical Perspective of Nitrophenyl Glycosides in Biochemical Assays

The use of nitrophenyl glycosides as substrates in biochemical assays dates back to the mid-20th century. Their development was a significant leap forward, offering a simpler and more direct method for measuring glycosidase activity compared to previous techniques that relied on measuring the reducing sugars produced. The introduction of the nitrophenyl group provided a convenient "handle" for detection.

Initially, these substrates were synthesized to study the kinetics and specificity of various glycoside hydrolase enzymes. Researchers could systematically vary the sugar component (e.g., glucose, galactose, glucuronic acid) and the aglycone (the non-sugar part, in this case, nitrophenol) to map the requirements of different enzyme active sites. This led to the establishment of specific substrates for different enzymes, such as p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and p-nitrophenyl-β-D-glucuronide for β-glucuronidase. ebi.ac.uk These tools became fundamental in purifying enzymes, characterizing their function, and diagnosing diseases associated with enzyme deficiencies. The reliability and ease of use of nitrophenyl-based assays have made them a mainstay in biochemistry and molecular biology research for decades.

Fundamental Role in Beta Glucuronidase Activity Detection

Chemical Synthesis Approaches for 2-Nitrophenyl beta-D-Glucuronide as a Research Reagent

The chemical synthesis of this compound typically involves the coupling of a protected glucuronic acid derivative with 2-nitrophenol (B165410). A common strategy is the Koenigs-Knorr reaction, which utilizes a glycosyl halide, often a glucosyluronate bromide, as the glycosyl donor. nih.gov This method, while established, can sometimes lead to the formation of undesired orthoester by-products and may result in a mixture of anomers (α and β isomers) that require separation. nih.gov

To achieve high stereoselectivity for the desired β-anomer, which is the natural configuration, reaction conditions and the choice of protecting groups are critical. The use of a participating group at the C-2 position of the glucuronic acid donor generally favors the formation of the β-glucuronide.

Below is a table summarizing key aspects of synthetic approaches for this compound:

Strategies for Derivatization to Enhance Research Utility

The derivatization of the this compound scaffold is a key strategy to develop advanced probes for specific research purposes. These modifications can be broadly categorized into the synthesis of modified glucuronide scaffolds and the development of imaging probes.

Modifications to the 2-nitrophenyl glucuronide structure can be made to fine-tune its properties for specific applications. For example, the introduction of different functional groups can alter its reactivity or specificity as a substrate for particular enzymes.

A notable derivatization strategy involves the use of the 2-nitrophenylsulfonyl (nosyl) moiety. nih.gov This group can be used to protect phenolic hydroxyl groups during synthesis. The nosyl group can later be removed under specific conditions, a process known as de-nosylation. nih.gov This allows for the targeted release of a compound of interest.

Research has also focused on creating derivatization reagents that incorporate the 2-nitrophenyl group to tag other molecules, such as amino acids, for sensitive detection using techniques like ultra-high-performance-liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). nih.gov For instance, a reagent named Ns-MOK-β-Pro-OSu was designed for the selective analysis of taurine (B1682933) and other amino acids. nih.gov This reagent contains a 2-nitrobenzenesulfonylate moiety that provides a characteristic fragment ion, enabling highly selective and sensitive quantification. nih.gov

The 2-nitrophenyl group is a valuable component in the design of fluorescent probes for bioimaging, particularly for detecting enzymatic activity and for imaging in hypoxic (low oxygen) environments. The principle behind many of these probes is the enzymatic reduction of the nitro group to an amino group, which triggers a change in the probe's fluorescent properties.

For example, two-photon fluorescent probes have been developed for the detection of nitroreductase, an enzyme often overexpressed in hypoxic tumor cells. nih.gov These probes consist of a fluorophore whose fluorescence is quenched by the attached 2-nitrophenyl group. In the presence of nitroreductase, the nitro group is reduced, leading to the release of the fluorophore and a significant enhancement of fluorescence. nih.gov This "off-on" switching mechanism allows for sensitive and selective imaging of hypoxic regions in living cells and tissues. nih.govrsc.org

The design of these probes can be further refined to improve their properties, such as shifting the emission to the near-infrared (NIR) region for deeper tissue penetration. rsc.org Ratiometric probes, which exhibit a shift in the ratio of fluorescence intensity at two different wavelengths upon activation, have also been developed to provide more quantitative and reliable imaging data. rsc.org

The following table summarizes examples of derivatized probes incorporating the 2-nitrophenyl moiety:

Principles of Spectrophotometric Assays with this compound

Spectrophotometric assays utilizing this compound are based on a straightforward enzymatic reaction. The enzyme β-glucuronidase catalyzes the hydrolysis of the β1-glycosidic bond in PNPG. duchefa-biochemie.com This cleavage releases two products: glucuronic acid and 2-nitrophenol (or o-nitrophenol). The latter is a chromophore, a substance that absorbs light in the visible spectrum, and its release can be quantified to determine the rate of the enzymatic reaction.

The reaction can be summarized as follows: this compound + H₂O --(β-Glucuronidase)--> Glucuronic Acid + 2-Nitrophenol

The intensity of the color produced is directly proportional to the amount of 2-nitrophenol released, which in turn reflects the activity of the β-glucuronidase enzyme. This principle allows for a continuous and sensitive monitoring of the enzyme's catalytic action. nih.gov

Detection Wavelengths and Chromophore Properties

The liberated 2-nitrophenol is a yellow-colored compound that exhibits a distinct absorbance maximum in the visible light spectrum. The specific wavelength used for detection is crucial for the sensitivity and accuracy of the assay. The optimal detection wavelength for the chromophore 2-nitrophenol typically falls within the range of 402 to 410 nanometers (nm). duchefa-biochemie.com Some studies have specifically utilized a wavelength of 405 nm for continuous monitoring of the reaction. nih.gov

The aromatic ring of the nitrophenol moiety contributes significantly to its chromophoric properties, enhancing its interaction with the enzyme and leading to a measurable color change upon its release. scbt.com This distinct spectral characteristic allows for precise quantification of the product, even in complex biological samples.

Calibration and Quantitative Measurement Techniques

To ensure the accuracy of the β-glucuronidase activity measurement, a calibration curve is essential. This is typically generated using known concentrations of the product, 2-nitrophenol. By measuring the absorbance of these standard solutions at the chosen wavelength (e.g., 405 nm), a linear relationship between absorbance and concentration can be established. This relationship, often expressed as a linear equation (y = mx + c), allows for the conversion of the absorbance values obtained from the enzymatic assay into the concentration of 2-nitrophenol produced.

Quantitative measurement involves monitoring the increase in absorbance over time. The rate of this increase is directly proportional to the enzyme's activity. Enzyme activity is often expressed in units, where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions. For instance, it can be expressed as micromoles (μmol) or nanomoles (nmol) of 2-nitrophenol released per minute per milligram (mg) of protein.

Studies have demonstrated the linearity of this assay over a range of enzyme concentrations, highlighting its suitability for quantitative analysis. nih.gov For example, a study on human gut microbiota showed that the hydrolysis of PNPG followed Michaelis-Menten kinetics, with apparent Kₘ values ranging from 113 to 189 µM. researchgate.net

Optimization of Reaction Parameters for Robust Enzymatic Assays

Influence of Buffer Systems and pH

The pH of the reaction environment is a critical determinant of β-glucuronidase activity. Different buffer systems are employed to maintain a stable pH throughout the assay. Common buffers include citrate-phosphate and sodium acetate. researchgate.netresearchgate.net

The optimal pH for β-glucuronidase can vary depending on its source. For instance, human liver β-glucuronidase exhibits an optimal pH of 5.2, being structurally stable between pH 4 and 10. nih.gov In contrast, studies on gut microbial enzymes have shown optimal pH values around 6.0 to 6.5 for rodent and human fecal enzymes. mdpi.com For a specific recombinant β-glucosidase, the optimal pH was determined to be 7.0 using a phosphate (B84403) buffer. biotechrep.ir The choice of buffer and its pH must be carefully selected and reported to ensure the reproducibility of the assay.

Table 1: Reported Optimal pH for β-Glucuronidase from Various Sources

| Enzyme Source | Optimal pH | Buffer System |

| Human Liver | 5.2 | Not specified |

| Human Fecal Enzymes | 6.41 | Not specified |

| Mouse Fecal Enzymes | 6.08 | Not specified |

| Rat Fecal Enzymes | 5.96 | Not specified |

| Bacillus subtilis (B1) | 7.0 | Phosphate Buffer |

| Trichoderma harzianum ThBGL1A | 6.0 | Citrate-Phosphate Buffer |

Substrate Concentration Optimization for Kinetic Studies

For kinetic studies, such as the determination of the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), optimizing the substrate concentration is essential. The concentration of this compound should ideally span a range that allows for the observation of both the initial linear rate of the reaction and the saturation of the enzyme.

Typically, substrate concentrations ranging from a fraction of the expected Kₘ to several times the Kₘ are used. For example, one study investigating the kinetics of β-glucosidase used substrate concentrations of p-nitrophenyl-β-D-glucopyranoside ranging from 0.36 mM to 2.5 mM. researchgate.net Another study reported a Kₘ value of approximately 0.22 mM for a β-glucuronidase with p-nitrophenyl-β-D-glucuronide. sigmaaldrich.com By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated, from which the Kₘ and Vₘₐₓ values can be derived. These parameters provide valuable insights into the enzyme's affinity for the substrate and its maximum catalytic efficiency.

Table 2: Kinetic Parameters of β-Glucuronidase with Nitrophenyl-Glucuronide Substrates

| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |

| Human Gut Microbiota (Pooled) | p-Nitrophenyl-β-D-glucuronide | 113 - 189 | Varies |

| Kluyveromyces marxianus | p-Nitrophenyl-β-D-glucopyranoside | 7420 | 8.34 |

| Mouse Fecal Enzymes | Wogonoside | 6.51 ± 0.71 | 2.37 ± 0.06 |

| Rat Fecal Enzymes | Wogonoside | 3.04 ± 0.34 | 4.48 ± 0.11 |

| Human Fecal Enzymes | Wogonoside | 0.34 ± 0.047 | 5.17 ± 0.16 |

Temperature Dependencies in Enzyme Reactions

Temperature is another critical factor that significantly affects the rate of enzymatic reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate, up to an optimal temperature. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity.

The optimal temperature for β-glucuronidase activity can vary. For example, a modified assay increased the incubation temperature from 25°C to 37°C to decrease the incubation time. nih.gov A study on a β-glucosidase from Bacillus subtilis found the optimal reaction temperature to be 60°C. biotechrep.ir In contrast, a recombinant β-glucosidase from Trichoderma harzianum showed optimal activity at 45°C. researchgate.net Therefore, it is crucial to determine and maintain a constant, optimal temperature during the assay to ensure consistent and maximal enzyme activity.

Table 3: Reported Optimal Temperatures for β-Glucuronidase/β-Glucosidase Activity

| Enzyme Source | Optimal Temperature (°C) |

| Modified Serum Assay | 37 |

| Bacillus subtilis (B1) | 60 |

| Trichoderma harzianum ThBGL1A | 45 |

| Aspergillus oryzae | 75 |

Comparative Methodologies for Glucuronidase Activity Profiling

The assessment of β-glucuronidase activity is crucial in various research fields, and the choice of substrate is a critical determinant of assay sensitivity, specificity, and convenience. While 2-nitrophenyl β-D-glucuronide (2NPG) is a widely used chromogenic substrate, its performance characteristics are often compared with other available substrates, particularly fluorogenic ones.

Comparison with Fluorogenic Glucuronide Substrates

The primary distinction between chromogenic substrates like 2NPG and fluorogenic substrates lies in the detection method and sensitivity. Chromogenic assays, including those using 2NPG, result in a colored product that is quantified using spectrophotometry. nih.gov In contrast, fluorogenic substrates release a fluorescent product upon enzymatic cleavage, which is measured with a fluorometer. bioassaysys.com

Methods that utilize chromogenic and fluorogenic substrates are instrumental in the rapid and specific detection of various bacterial enzymatic activities. nih.gov These techniques allow for the simultaneous or individual examination of enzymatic reactions, either directly on an isolation plate or in cell suspensions. nih.gov

Fluorogenic substrates, such as those based on 4-methylumbelliferone (B1674119) (4-MU), often provide significantly higher sensitivity compared to their chromogenic counterparts. For instance, a study on bacterial lung infections in children identified 43 nmol of 4-methylumbelliferone (4MU)/ml/h as the optimal activity value for differentiating between positive and negative bacterial cultures with high sensitivity and specificity. nih.gov In another comparison for detecting E. coli O157, the use of the fluorogenic substrate AttoPhos with alkaline phosphatase as the indicator enzyme resulted in a pronounced improvement in assay performance compared to the chromogenic substrate p-nitrophenylphosphate. nih.gov

However, the choice between chromogenic and fluorogenic substrates is not solely based on sensitivity. Factors such as cost, ease of use, and the specific requirements of the assay are also important considerations. nih.gov For some applications, the improvement in performance with fluorogenic substrates may be only slight, and the convenience and lower cost of a chromogenic assay may be preferable. nih.gov

| Feature | This compound (Chromogenic) | Fluorogenic Substrates (e.g., 4-MUG) |

|---|---|---|

| Detection Principle | Enzymatic cleavage releases p-nitrophenol, a yellow-colored product measured by absorbance. nih.gov | Enzymatic cleavage releases a fluorescent compound (e.g., 4-methylumbelliferone) measured by fluorescence. bioassaysys.comnih.gov |

| Sensitivity | Generally lower sensitivity. nih.gov | Typically higher sensitivity, allowing for the detection of lower enzyme concentrations. nih.govnih.gov |

| Instrumentation | Spectrophotometer. nih.gov | Fluorometer. bioassaysys.com |

| Common Applications | Routine enzyme assays, kinetic studies, detection of E. coli. nih.govglycosynth.co.uk | Detection of low-level contamination, sensitive screening assays. nih.govnih.gov |

Integration with Alternative Analytical Techniques (e.g., HPLC-based methods for product detection)

While spectrophotometric measurement of the released nitrophenol is the standard method for assays using 2NPG, the integration of High-Performance Liquid Chromatography (HPLC) offers a more sophisticated and powerful analytical approach. HPLC can be used to separate and quantify the reaction products with high specificity and precision.

This is particularly valuable in complex biological samples where interfering substances may affect colorimetric readings. For example, in drug metabolism studies, HPLC is essential for separating the parent drug from its glucuronidated metabolites and other compounds present in the sample matrix. sigmaaldrich.com

Furthermore, HPLC-based methods are not limited to the detection of the chromogenic product. They can be employed to directly measure the concentration of the substrate (2NPG) and the product (2-nitrophenol), providing a comprehensive profile of the enzymatic reaction over time. This level of detail is invaluable for in-depth kinetic studies and for understanding the influence of inhibitors or activators on enzyme activity.

Enzyme Preparation and Handling Considerations for Research Applications

The reliability and reproducibility of β-glucuronidase activity assays are highly dependent on the proper preparation and handling of the enzyme.

β-Glucuronidase sourced from different organisms, such as E. coli, bovine liver, and snails (Helix pomatia), is widely used in research for the enzymatic hydrolysis of steroid β-glucuronides. sigmaaldrich.com The enzyme from E. coli is noted for its high hydrolytic activity rate and its ability to retain this activity as the hydrolysis reaction proceeds. sigmaaldrich.com Some commercial preparations of β-glucuronidase from E. coli are essentially free of sulfatase activity, which is an important consideration when specific hydrolysis of glucuronides is required. sigmaaldrich.com

For optimal performance, it is crucial to adhere to the manufacturer's instructions for storage and handling. Generally, β-glucuronidase preparations should be stored at low temperatures, typically between +2 to +8°C or frozen at –20°C for long-term stability. sigmaaldrich.comsigmaaldrich.comunitedchem.com Some formulations are stable for at least a year when stored correctly. unitedchem.comkurabiotech.com The pH of the reaction buffer is also a critical factor, with most β-glucuronidase enzymes exhibiting optimal activity in a slightly acidic to neutral pH range, typically between 6.0 and 7.8. sigmaaldrich.comsigmaaldrich.com

When preparing the enzyme for an assay, it is often reconstituted in a suitable buffer, such as a phosphate buffer. sigmaaldrich.com It is important to ensure that the enzyme is fully dissolved and to avoid repeated freeze-thaw cycles, which can lead to a loss of activity. Some enzyme preparations are provided in a liquid format, sometimes in a "master mix" that may also contain buffers and other reagents to simplify the assay setup. sigmaaldrich.comyoutube.com

| Parameter | Recommendation | Rationale |

|---|---|---|

| Storage Temperature | Store at +2 to +8°C for short-term or –20°C for long-term storage. sigmaaldrich.comsigmaaldrich.comunitedchem.com Some formulations are stable for at least 18 months at 2-8°C. kurabiotech.com | To maintain enzyme stability and prevent degradation. sigmaaldrich.comunitedchem.com |

| pH of Reaction | Optimal pH is typically between 6.0 and 7.8. sigmaaldrich.comsigmaaldrich.com | Enzyme activity is highly dependent on pH; deviations from the optimal range can significantly reduce activity. sigmaaldrich.com |

| Reconstitution | Reconstitute lyophilized enzyme in a suitable buffer (e.g., phosphate buffer) as per the manufacturer's instructions. sigmaaldrich.com | To ensure the enzyme is in a properly buffered environment for optimal activity. |

| Handling | Avoid repeated freeze-thaw cycles. Gently mix upon reconstitution. bioassaysys.com | To prevent denaturation and loss of enzymatic activity. |

| Additives | Avoid surfactants like SDS or Triton X-100 in sample preparation if not specified as compatible. bioassaysys.com | Some detergents can denature the enzyme and interfere with the assay. |

Applications in Fundamental Enzymology and Glycoscience Investigations

Elucidation of Beta-Glucuronidase Enzyme Kinetics

A continuous spectrophotometric assay utilizing PNPG has been developed for the detection of β-glucuronidase activity. nih.gov This method allows for the real-time monitoring of the reaction by measuring the increase in absorbance at 405 nm as PNPG is cleaved. nih.gov This assay is highly sensitive, capable of detecting enzyme activity as low as 1.4 x 10⁻⁴ U/mL. nih.gov

The Michaelis-Menten constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). For 2-Nitrophenyl beta-D-glucuronide, the apparent K_m value provides insight into the affinity of β-glucuronidase for this substrate. Studies on β-glucuronidase from crude enzymes of human gut microbiota have shown that the hydrolysis of PNPG follows typical Michaelis-Menten kinetics. researchgate.net The apparent K_m for these enzymes ranged from 113 to 189 µM, suggesting a comparable affinity across different individuals' gut microbiota. researchgate.netzjut.edu.cn Other sources report a K_m value of approximately 0.22 mM for β-glucuronidase with PNPG as the substrate. sigmaaldrich.commerckmillipore.com

Table 1: Apparent Michaelis-Menten Constants (K_m) for this compound with Beta-Glucuronidase from Various Sources

| Enzyme Source | Apparent K_m (µM) |

| Human Gut Microbiota (Sample 1) | 189 |

| Human Gut Microbiota (Sample 7) | 113 |

| Human Gut Microbiota (Sample 10) | 149 |

| Human Gut Microbiota (Pooled) | 158 |

Data sourced from a study on human gut microbiota. researchgate.netzjut.edu.cn

The maximum reaction velocity (V_max) is another crucial kinetic parameter, indicating the maximum rate of an enzyme-catalyzed reaction. When studying β-glucuronidase from different human gut microbiota samples, significant variations in V_max were observed, despite similar K_m values. researchgate.net The V_max for the formation of p-nitrophenol from PNPG by β-glucuronidases from three individuals ranged from 53 to 556 nmol/h/mg of protein. researchgate.net This highlights the large individual differences in the catalytic capability of gut bacterial β-glucuronidase. researchgate.net

Table 2: Maximum Reaction Velocities (V_max) for the Hydrolysis of this compound by Beta-Glucuronidase from Human Gut Microbiota

| Enzyme Source | V_max (nmol/h/mg protein) |

| Human Gut Microbiota (Sample 1) | 556 |

| Human Gut Microbiota (Sample 7) | 53 |

| Human Gut Microbiota (Sample 10) | 80 |

| Human Gut Microbiota (Pooled) | 116 |

Data sourced from a study on human gut microbiota. researchgate.netzjut.edu.cn

Inhibition Studies of Beta-Glucuronidase Activity

PNPG is a standard substrate in assays designed to screen for and characterize inhibitors of β-glucuronidase. Such inhibitors are of interest due to the role of β-glucuronidase in conditions like cancer and drug toxicity. semanticscholar.org

The potency of β-glucuronidase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For example, in a study of amoxapine's effect on β-glucuronidase, PNPG was used as the substrate. zjut.edu.cn While amoxapine (B1665473) showed potent inhibition of E. coli β-glucuronidase with an IC50 of 0.34 µM, its inhibition of β-glucuronidase from human gut microbiota was significantly weaker, with IC50 values ranging from 123 to 240 µM for individual samples. zjut.edu.cn Other studies have identified various compounds with significant β-glucuronidase inhibitory activity, with IC50 values in the low micromolar range. semanticscholar.orgresearchgate.net For instance, certain dihydropyrimidinone derivatives have been identified as potent inhibitors, with one compound exhibiting an IC50 of 0.35 µM. researchgate.net

Table 3: IC50 Values of Various Inhibitors against Beta-Glucuronidase

| Inhibitor | IC50 (µM) | Enzyme Source |

| Amoxapine | 0.34 | E. coli |

| Amoxapine | 123 - 337 | Human Gut Microbiota |

| Dihydropyrimidinone Derivative (h) | 0.35 ± 0.09 | Not Specified |

| 2-Aminopyrimidine Derivative (24) | 2.8 ± 0.10 | Not Specified |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | Not Specified |

Data compiled from multiple inhibition studies. zjut.edu.cnsemanticscholar.orgresearchgate.net

Understanding how inhibitors interact with β-glucuronidase is crucial for the development of more effective and specific drugs. The hydrolysis of PNPG by β-glucuronidase proceeds through a retaining double-displacement mechanism involving two key glutamate (B1630785) residues. nih.gov By analyzing the kinetics of inhibition in the presence of PNPG, researchers can deduce the mechanism of action of a particular inhibitor, such as whether it is competitive, non-competitive, or uncompetitive.

Characterization of Beta-Glucuronidase from Diverse Biological Sources

PNPG has been instrumental in characterizing β-glucuronidase from a wide array of biological sources, including bacteria, fungi, and various mammalian tissues. For example, it has been used to study β-glucuronidase from alkalotolerant intestinal bacteria, where enzyme activity was shown to be induced by an increase in the pH of the medium. jst.go.jp In another study, a β-glucuronidase from the fungus Aspergillus niger was purified and characterized, with PNPG being one of the substrates used to determine its activity and specificity. researchgate.net The enzyme from Aspergillus niger showed maximal activity at a pH of 3.0. researchgate.net Furthermore, β-glucuronidase from the digestive fluid of the palm weevil Rhynchophorus palmarum has been purified and characterized using p-nitrophenyl-β-D-glucopyranoside, a similar substrate. nih.gov These studies reveal the diverse properties of β-glucuronidase across different species.

The Role of this compound in Advancing Glycoscience

The chemical compound this compound (2NPG) is a chromogenic substrate instrumental in the study of β-glucuronidase (GUS), an enzyme of significant interest in various biological fields. Its unique structure, featuring a glucuronic acid moiety linked to a 2-nitrophenol (B165410) group, allows for the straightforward detection of GUS activity. When GUS cleaves the β-D-glucuronide bond, it releases 2-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. This property makes 2NPG an invaluable tool in enzymology, glycoscience, and structural biology.

The utility of this compound extends across various areas of enzyme research, from the purification of enzymes to the detailed analysis of their function and structure.

Purification and Recombinant Enzyme Studies

This compound plays a crucial role in the purification and characterization of both naturally occurring and recombinant β-glucuronidases. The compound is frequently used in assays to monitor enzyme activity throughout the purification process, ensuring that the active enzyme is being isolated. For instance, in the purification of β-D-glucosidases from Bacillus circulans, researchers used a related compound, p-nitrophenyl-β-D-glucoside, to track enzyme activity during separation by DEAE-cellulose column chromatography, achieving a 26-fold purification with an 8% yield for one of the isoenzymes. nih.gov

In the realm of recombinant enzyme technology, 2NPG is essential for confirming the successful expression and activity of genetically engineered β-glucuronidases. The GUS gene is often employed as a reporter gene in molecular biology, and 2NPG serves as the substrate to detect its expression. ontosight.ai Studies on recombinant β-glucuronidases, such as those from E. coli, utilize 2NPG to determine kinetic parameters and assess the efficiency of different enzyme preparations. nih.govresearchgate.net For example, a study investigating various commercial recombinant and conventional β-glucuronidases used 2NPG to evaluate their hydrolysis efficiencies against different types of glucuronides. researchgate.net

Substrate Specificity Profiling of Glucuronidases

A key application of this compound is in the determination of the substrate specificity of various β-glucuronidases. By comparing the rate of hydrolysis of 2NPG with that of other glucuronide substrates, researchers can gain insights into the structural requirements of the enzyme's active site. acs.org For example, studies have shown that bacterial β-glucuronidases exhibit distinct catalytic activities and inhibition profiles when tested with p-nitrophenyl glucuronide. nih.gov The kinetic parameters, such as Km (Michaelis constant) and kcat (turnover number), derived from assays using 2NPG, provide a quantitative measure of the enzyme's affinity and catalytic efficiency for this substrate. nih.govmerckmillipore.com

This approach has been used to characterize β-glucuronidases from various sources, including human gut bacteria, and to understand their role in metabolizing dietary compounds and xenobiotics. acs.orgoup.com The data gathered from these studies helps to elucidate the diverse functions of different glucuronidase isoforms.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| E. coli β-glucuronidase (EcGUS) | p-nitrophenyl glucuronide | ~0.22 | - | - |

| B. fragilis β-glucuronidase (3CMG) | p-nitrophenyl glucuronide | - | - | - |

| β-galactosidase (Gal308) | o-Nitrophenyl β-D-galactopyranoside | 2.7 ± 0.3 | 464.7 ± 7.8 | 172.1 |

Structural Biology Insights using this compound as a Ligand

The interaction between this compound and β-glucuronidases provides a window into the molecular mechanisms of enzyme function, which can be explored through structural biology techniques.

Co-crystallization Studies of Glucuronidases or Regulatory Proteins with Nitrophenyl Glucuronides

Co-crystallization of β-glucuronidases with 2NPG or its analogs allows for the determination of the three-dimensional structure of the enzyme-substrate complex using X-ray crystallography. These structures reveal the precise interactions between the substrate and the amino acid residues in the enzyme's active site. For example, the crystal structure of E. coli β-glucuronidase has been solved, providing a detailed view of the active site. mdpi.com While the direct co-crystal structure with 2NPG was not detailed in the provided search results, the use of related substrates and inhibitors in co-crystallization studies is a common practice to understand the binding mode. These structural insights are crucial for understanding the enzyme's catalytic mechanism and for the design of specific inhibitors. nih.gov

Molecular Docking and Computational Analysis of Substrate-Enzyme Interactions

In conjunction with experimental data, molecular docking and computational analyses are powerful tools to simulate the binding of this compound to β-glucuronidase. These computational methods predict the most favorable binding orientation of the substrate within the enzyme's active site and calculate the binding affinity. nih.gov For instance, molecular docking studies have been used to investigate the binding modes of various flavonoids with β-glucuronidase, with the substrate p-Nitrophenyl-β-D-glucuronide (PNPG) serving as a reference. nih.gov These simulations can identify key amino acid residues involved in substrate recognition and catalysis, such as the catalytic glutamic acid residues. nih.gov The insights gained from these computational studies can guide further experimental work, including site-directed mutagenesis to verify the role of specific residues.

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

| Chrysoeriol | -8.9 | Asp163, Trp549, Leu361, Glu413, His330, Met447, Val446, Tyr468, Val355, Tyr472, Phe554 |

| Myricetin | -8.8 | - |

Note: This table shows the binding affinities and interacting residues for flavonoid inhibitors of β-glucuronidase, as determined by molecular docking. While not directly for this compound, it illustrates the type of data generated through these computational analyses. nih.gov

Applications in Microbial Biochemistry and Environmental Microbiology Research

Investigation of Microbial Beta-Glucuronidase Activity in Complex Communities

The capacity of gut bacteria to process glucuronides is a critical factor in host-microbe interactions, influencing everything from nutrient acquisition to drug metabolism. nih.gov Assaying the activity of microbial β-glucuronidases provides insight into the metabolic potential of these complex communities. nih.govresearchgate.net

The hydrolysis of glucuronides by the intestinal microbiota is a key metabolic pathway. tsu.edu Microbial β-glucuronidases can cleave the glucuronic acid moiety from a wide array of conjugated molecules, including those produced by the host to detoxify and excrete drugs and other foreign compounds (xenobiotics). nih.govnih.gov This deconjugation process, occurring in the gastrointestinal tract, can reactivate previously neutralized compounds. nih.govnih.gov

Significant variability in β-glucuronidase activity exists among different individuals and across various bacterial species. tsu.eduoup.com This variation is a crucial factor in personalized medicine and toxicology, as it can dictate how an individual metabolizes certain drugs. Studies using p-nitrophenyl-β-D-glucuronide have demonstrated substantial inter-individual differences in the capacity of the gut microbiota to hydrolyze glucuronides. researchgate.netresearchgate.net

For example, kinetic analysis of PNPG hydrolysis by crude enzymes from the gut microbiota of three different human individuals showed that while the affinity of the enzymes for the substrate (apparent Km) was comparable, the maximum reaction velocity (Vmax) and the intrinsic clearance (CLint) varied dramatically. researchgate.netresearchgate.net One individual's microbiota showed a Vmax that was 7 to 10 times higher than the others, and an intrinsic clearance approximately six times greater. researchgate.net This high degree of variation highlights how differently individuals may process glucuronidated compounds, potentially leading to distinct systemic exposures or localized toxicity from reactivated metabolites. researchgate.net

Table 1: Apparent Kinetic Parameters of p-Nitrophenyl-β-D-glucuronide (PNPG) Hydrolysis by Crude Enzymes from Three Individual Human Gut Microbiota Samples Data sourced from a study on the hydrolysis of PNPG by human gut microbiota. researchgate.netresearchgate.net

| Sample | Apparent Km (µM) | Apparent Vmax (nmol/h/mg protein) | CLint (mL/h/mg protein) |

|---|---|---|---|

| Individual 1 | 189 | 556 | 3.0 |

| Individual 7 | 113 | 53 | 0.5 |

| Individual 10 | 132 | 56 | 0.5 |

Furthermore, significant variations in β-glucuronidase activity are observed between different species and even strains of bacteria. oup.comwhiterose.ac.uk Studies screening various representative bacterial strains from human feces have found that β-glucuronidase activity is not uniformly distributed; for instance, it was detected in strains of Roseburia hominis but was absent in many other dominant gut bacteria. oup.com Similarly, investigations with different Bacteroides species revealed that the extent of glucuronide degradation varied significantly between species. whiterose.ac.uk

Role of Microbial Glucuronidases in Xenobiotic and Endogenous Metabolite Biotransformation (in vitro/ex vivo models)

Microbial β-glucuronidases play a dual role in the gut by participating in the biotransformation of both foreign compounds (xenobiotics) and host-derived molecules (endobiotics). nih.gov The liver conjugates these compounds with glucuronic acid to facilitate their excretion, but gut bacteria can reverse this process. nih.gov This reactivation can lead to prolonged drug action, increased toxicity, or interference with the normal cycling of endogenous compounds like hormones. nih.gov

Genetic and Transcriptional Regulation of Microbial Glucuronidases

The expression of β-glucuronidase in gut bacteria is a tightly regulated process, ensuring that the enzyme is produced only when its substrate is available. This regulation allows bacteria to efficiently utilize glucuronides as a carbon source. nih.gov

In many gut-dwelling Enterobacteriaceae, such as Escherichia coli, the genes involved in glucuronide processing are organized into a functional unit called the GUS operon. nih.gov The transcription of this operon is controlled by a repressor protein known as GusR. nih.gov In the absence of a suitable glucuronide, the GusR protein binds to a specific DNA sequence (the operator) within the operon, physically blocking the transcription of the GUS genes (gusA, gusB, and gusC). nih.gov

The use of p-nitrophenyl-β-D-glucuronide (PNPG) has been instrumental in elucidating this mechanism. nih.gov Structural and biochemical studies have shown that PNPG can act as an effector molecule. When PNPG enters the bacterial cell, it binds directly to the GusR repressor. nih.gov This binding induces a conformational change in GusR, causing it to lose its affinity for the operator DNA and detach. nih.gov Once the repressor is removed, the cell's transcriptional machinery can access the GUS genes, leading to the production of β-glucuronidase and other proteins needed to transport and metabolize the glucuronide. nih.gov Crystal structures of GusR from E. coli and Salmonella enterica in a complex with PNPG have provided detailed molecular insights into how this regulatory switch functions. nih.gov

The expression of β-glucuronidase is inducible, meaning its production is triggered by the presence of specific molecules. oup.com Studies on specific gut bacteria have confirmed this regulatory feature. For instance, in Roseburia hominis, a bacterium from the human colon, β-glucuronidase activity was shown to be induced by growth on D-glucuronic acid. oup.com

Furthermore, the addition of the chromogenic substrate 4-nitrophenyl-β-D-glucuronide (an isomer of 2-nitrophenyl-β-D-glucuronide) to the culture medium also led to an increase in β-glucuronidase activity. oup.com This demonstrates that the bacterium can sense the presence of the glucuronide itself, not just its sugar component, to upregulate the production of the necessary enzyme. This induction mechanism allows the bacterium to conserve energy by only synthesizing the enzyme when its substrate is available in the environment. oup.com

Use in Research for Specific Microbial Activity Detection and Differentiation

The chemical compound 2-Nitrophenyl beta-D-glucuronide serves as a pivotal tool in microbial biochemistry and environmental microbiology for the detection and differentiation of specific microbial activities. Its primary application lies in its role as a chromogenic substrate for the enzyme β-glucuronidase (GUS), an enzyme present in a variety of microorganisms. The fundamental principle behind its use involves the enzymatic cleavage of the β-glycosidic bond in this compound by β-glucuronidase. This hydrolysis reaction releases 2-nitrophenol (B165410) (a yellow-colored chromophore) and glucuronic acid. duchefa-biochemie.com The intensity of the resulting yellow color, which can be quantified spectrophotometrically at wavelengths between 402 and 410 nm, is directly proportional to the β-glucuronidase activity in the sample. duchefa-biochemie.comnih.gov This straightforward and sensitive method allows for the continuous monitoring of enzyme kinetics and the detection of even low levels of enzyme activity. nih.gov

The detection of β-glucuronidase activity is a widely used proxy for identifying the presence of certain enteric bacteria, particularly Escherichia coli, in environmental samples. rsc.orgrsc.org However, the utility of this compound extends to the broader study of microbial communities and their functional capabilities. The β-glucuronidase enzyme is conserved across major gastrointestinal bacterial phyla, including Actinobacteria, Bacteroidetes, Firmicutes, and Proteobacteria, making it a significant enzyme in understanding chemical dynamics within the gut microbiome.

Research has demonstrated the value of using this compound to differentiate between various microbial species and genera. For instance, an agar-based test incorporating this compound can be integrated into routine biochemical assays to help distinguish between different genera and species within the Enterobacteriaceae family. nih.gov The level of β-glucuronidase activity can vary significantly among different bacteria. While some nontarget bacteria may exhibit β-glucuronidase activity, the levels can differ from those of target organisms like E. coli. For example, studies have shown that the β-glucuronidase activity in some Bacillus spp. and Aerococcus viridans isolates can be comparable to that of induced E. coli. nih.gov

The kinetic parameters of β-glucuronidase, such as the Michaelis constant (K_m) and maximum reaction velocity (V_max), can be determined using this compound and provide deeper insights into enzyme characteristics from different microbial sources. These kinetic values can differ between microbial communities, for instance, in the gut microbiota of different individuals. researchgate.net The reaction conditions, particularly pH, can also significantly influence the rate of hydrolysis, with optimal pH levels varying for enzymes from different species. mdpi.com

The table below presents research findings on the kinetic parameters of β-glucuronidase from human gut microbiota using this compound as the substrate.

| Sample Source | K_m (μM) | V_max (nmol/h/mg) |

| Pooled Human Gut Microbiota | 113 | 53 |

| Individual Human Gut Microbiota 1 | 189 | 556 |

| Individual Human Gut Microbiota 2 | 135 | 184 |

| Individual Human Gut Microbiota 3 | 148 | 267 |

Data derived from research on the kinetic analysis of β-glucuronidase activity in human gut microbiota. researchgate.net

Furthermore, the substrate specificity of different microbial β-glucuronidases plays a role in differentiation. While this compound is a broad-spectrum substrate, the efficiency of its hydrolysis can vary among GUS enzymes from different bacteria, which possess diverse active-site architectures. nih.gov This variability in catalytic efficiency contributes to the ability to differentiate microbial populations based on their enzymatic profiles.

In environmental microbiology, while this compound is effective for aqueous samples, its application can be limited in opaque or colored samples like soil or muddy water due to interference with spectrophotometric readings. rsc.orgrsc.orgwhiterose.ac.uk In such cases, alternative substrates, such as fluorogenic ones, may be employed. rsc.orgrsc.orgwhiterose.ac.uk Nevertheless, for a wide range of applications in water quality testing and microbial biochemistry research, this compound remains a valuable and widely used tool for detecting and differentiating microbial activity.

Advanced Research Applications and Future Trajectories

Development of Novel Biosensors and Diagnostic Probes Based on the 2-Nitrophenyl Glucuronide Motif

The 2-nitrophenyl glucuronide motif is a cornerstone in the development of novel biosensors and diagnostic probes, primarily due to its chromogenic properties upon enzymatic cleavage. The hydrolysis of 2-Nitrophenyl beta-D-glucuronide by β-glucuronidase releases 2-nitrophenol (B165410), a yellow-colored compound that can be quantified spectrophotometrically. This principle underpins its use in creating sensitive detection systems.

Biosensors built upon this reaction are typically enzymatic biosensors. In these systems, β-glucuronidase is immobilized on a transducer. When a sample containing this compound is introduced, the enzyme catalyzes its hydrolysis. The resulting production of 2-nitrophenol leads to a measurable change, such as a colorimetric or electrochemical signal, which is proportional to the concentration of the analyte or the activity of the enzyme. These sensors are valuable for various applications, including environmental monitoring and food quality control. atlasofscience.orgmdpi.comnih.gov

Future advancements in this area focus on enhancing sensor performance through nanotechnology. Integrating nanomaterials like nanoparticles or carbon nanotubes can improve enzyme stability, increase the surface area for the reaction, and amplify the detection signal, leading to biosensors with higher sensitivity and lower detection limits. nih.gov The development of portable and miniaturized biosensor systems for real-time, on-site analysis is a significant trajectory for diagnostic probes based on the 2-nitrophenyl glucuronide structure. mdpi.com

A similar compound, p-Nitrophenyl-β-D-glucuronide (PNPG), is a well-studied chromogenic substrate for β-glucuronidase. Its cleavage yields p-nitrophenol, which is detected at around 405 nm. nih.govduchefa-biochemie.com The kinetic parameters for this reaction are well-characterized and serve as a benchmark for developing new assays.

Table 1: Kinetic Parameters for p-Nitrophenyl-β-D-glucuronide with Different β-Glucuronidases

| Enzyme Source | Apparent Km (µM) | Vmax (nmol/h/mg protein) |

|---|---|---|

| Pooled Human Gut Microbiota | 113 - 189 | 53 - 556 |

| Recombinant β-glucuronidase | 981 | 0.735 - 24.012 (µmol x min-1 x unit-1) |

Data compiled from multiple studies and presented for comparative purposes. researchgate.netnih.gov

Application in Cell-Based Assays and In Vitro Model Systems for Mechanistic Research

This compound is a valuable tool in cell-based assays and in vitro models designed to investigate the mechanisms of drug metabolism, enzyme activity, and cellular responses. These systems, which range from two-dimensional (2D) cell cultures to more complex three-dimensional (3D) organoids, provide a controlled environment for mechanistic research. nih.gov

In these assays, the compound serves as a reporter substrate. For instance, to measure the β-glucuronidase activity within a specific cell type or subcellular fraction, the cells or their lysates are incubated with this compound. The rate of 2-nitrophenol production, measured over time, provides a direct assessment of the enzyme's activity under various experimental conditions. This approach is used to study the effects of inhibitors, activators, or genetic modifications on enzyme function. ebi.ac.uk

This methodology has been applied to various research areas:

Drug Metabolism: Investigating the role of β-glucuronidase in the deconjugation of drug metabolites. Some drugs are inactivated through glucuronidation and can be reactivated by β-glucuronidase, which can be studied in vitro using liver microsome or hepatocyte models. researchgate.net

Inflammation Research: Studying the release and activity of β-glucuronidase from immune cells like neutrophils at sites of inflammation. Flavonoid glucuronides, for example, can be deconjugated and activated by this enzyme, a process that can be mimicked and measured in vitro. nih.gov

Microbiome Research: Assessing the metabolic capacity of gut microbiota. The enzymatic activity of β-glucuronidase from different bacterial species can be quantified to understand its role in processing dietary compounds and drugs within the gut. researchgate.net

Exploring Enzyme Engineering and Directed Evolution of Glucuronidases Using this compound as a Screening Tool

Enzyme engineering and directed evolution are powerful techniques used to create new enzymes with improved or novel properties. This compound is an ideal screening tool for these processes due to the simple and robust colorimetric assay associated with its hydrolysis. nih.govnih.gov

The process of directed evolution involves several rounds of generating a library of mutant enzymes, followed by screening for variants with the desired characteristics. For β-glucuronidases, this could mean higher catalytic efficiency, altered substrate specificity, or increased stability.

A typical screening workflow using this compound would involve:

Library Generation: Creating a large library of β-glucuronidase gene variants through methods like error-prone PCR or DNA shuffling.

Expression: Expressing these mutant enzymes in a host organism, such as E. coli.

High-Throughput Screening: Plating the enzyme-expressing colonies onto a medium containing this compound. Colonies expressing highly active β-glucuronidase variants will rapidly hydrolyze the substrate, producing a distinct yellow halo around them.

Selection and Characterization: Identifying and isolating the "hit" colonies for further analysis of their improved properties.

This high-throughput screening method, often performed in microplates, allows for the rapid assessment of thousands of enzyme variants, which is crucial for the success of directed evolution campaigns. nih.gov Researchers have successfully used this approach to evolve β-glucuronidase variants with enhanced resistance to fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) for use as reporter genes in developmental biology. nih.gov

Integration with Omics Technologies for Systems-Level Understanding of Glucuronide Metabolism

Omics technologies, such as metabolomics, proteomics, and transcriptomics, provide a comprehensive, systems-level view of biological processes. nih.govnih.gov this compound can be integrated into these workflows as a chemical probe to investigate glucuronide metabolism on a global scale.

In metabolomics, which is the large-scale study of small molecules (metabolites) within a biological system, this compound can be introduced as a substrate to assess the functional activity of β-glucuronidases within a complex sample, such as a gut microbiome or tissue extract. The rate of its conversion to 2-nitrophenol and the subsequent metabolic fate of these compounds can be tracked using high-resolution mass spectrometry. This provides a functional readout of the "glucuronidase activity" component of the metabolome.

Furthermore, tandem mass spectrometry techniques, coupled with ion/molecule reactions, can be used to unambiguously differentiate between different types of glucuronide metabolites (e.g., O- and N-glucuronides) in complex mixtures, which is critical for high-throughput analysis in metabolomics studies. nih.gov By correlating the metabolic data with proteomic (protein expression) and transcriptomic (gene expression) data, researchers can build comprehensive models of how glucuronidation and deconjugation pathways are regulated and how they respond to various stimuli, such as drug administration or dietary changes.

Theoretical and Computational Chemistry Approaches to Understand Nitrophenyl Glucuronide Reactivity and Enzyme Recognition

Theoretical and computational chemistry provide powerful tools to investigate the molecular details of how this compound interacts with and is processed by β-glucuronidase. These methods complement experimental data by offering insights into reaction mechanisms and binding dynamics at an atomic level.

Molecular Docking and Dynamics Simulations:

Molecular Docking: This technique predicts the preferred orientation of this compound when it binds to the active site of β-glucuronidase. It helps to identify key amino acid residues involved in substrate recognition and binding. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the enzyme-substrate complex over time, revealing the dynamic interactions and conformational changes that occur during the binding and catalytic process. Studies have used MD to explore productive versus non-productive binding of nitrophenyl glycosides in the active site tunnel of cellulases, a related class of enzymes. diva-portal.org

Quantum Chemical Calculations:

Quantum mechanics (QM) methods can be used to model the electronic structure of the substrate and the enzymatic active site to elucidate the reaction mechanism of hydrolysis. These calculations can determine the energy barriers for different proposed pathways, helping to understand how the enzyme catalyzes the cleavage of the glycosidic bond. nih.gov

These computational approaches are instrumental in rational enzyme design and in predicting how mutations might affect substrate binding and catalytic efficiency. By understanding the precise molecular determinants of recognition and reactivity, scientists can more effectively engineer enzymes for specific applications. nih.govresearchgate.net

Q & A

Basic: What are the standard methods for synthesizing 2-nitrophenyl beta-D-glucuronide?

Enzyme-assisted synthesis is widely employed for β-D-glucuronides. For example, β-glucuronidase can catalyze the conjugation of glucuronic acid to nitrophenyl aglycones under optimized pH (5.0–6.0) and temperature (37°C) conditions . Purification typically involves liquid-liquid extraction followed by HPLC with UV detection (λ = 280–320 nm). For lab-scale synthesis, yields can be improved using phase-transfer catalysts or protecting groups like 2-(trimethylsilyl)ethoxycarbonyl (Teoc) to prevent side reactions .

Basic: Which analytical techniques are recommended for characterizing this compound?

- LC-MS/MS : Quantifies purity and detects impurities using transitions like m/z 315→139 (glucuronic acid fragment) .

- NMR : Confirms glycosidic bond configuration (β-anomeric proton at δ 4.8–5.2 ppm) and nitrophenyl substitution patterns .

- UV-Vis : Monitors enzymatic hydrolysis (λ = 400–420 nm for nitrophenol release) .

Basic: How is this compound used in β-glucuronidase activity assays?

The compound serves as a chromogenic substrate. Incubate with β-glucuronidase (e.g., 0.1 U/mL) in acetate buffer (pH 4.5) at 37°C. Measure absorbance at 405 nm after 30 minutes. Include controls with heat-inactivated enzyme to rule out non-enzymatic hydrolysis . For microplate assays, optimize substrate concentration (0.5–2 mM) to avoid substrate inhibition .

Advanced: How can contradictory β-glucuronidase activity data be resolved when using this compound?

Discrepancies may arise from:

- Isoenzyme specificity : Some β-glucuronidases hydrolyze substrates at varying rates. Validate with parallel assays using alternative substrates (e.g., phenolphthalein glucuronide) .

- Interfering compounds : Flavonoids or monosaccharides in biological samples can inhibit activity. Pre-treat samples with solid-phase extraction (C18 columns) .

- pH sensitivity : Activity drops sharply outside pH 4.0–5.5. Use buffered systems (e.g., 50 mM sodium acetate) .

Advanced: What strategies improve the stability of this compound in long-term studies?

- Storage : Lyophilize and store at ≤ -20°C in anhydrous conditions. Avoid freeze-thaw cycles .

- Degradation monitoring : Use LC-MS to detect hydrolysis products (e.g., free nitrophenol). Stability-indicating methods should achieve ≥95% purity over 6 months .

- Solvent selection : Avoid aqueous buffers during storage; use ethyl acetate as a stabilizer .

Advanced: How can isotope-labeled analogs of this compound enhance metabolic studies?

Deuterated or 13C-labeled analogs (e.g., propranolol-d7 glucuronide) enable precise tracking via:

- Mass spectrometry : Distinct isotopic peaks differentiate endogenous vs. exogenous metabolites .

- Enzyme kinetics : Quantify turnover rates using internal standards in human liver microsomes .

- Competitive inhibition assays : Compare labeled vs. unlabeled substrates to study binding affinities .

Advanced: What experimental designs mitigate interference in β-glucuronidase assays with this compound?

- Blanking methods : Subtract background absorbance using sample matrices without enzyme .

- Inhibitor screening : Test potential inhibitors (e.g., D-saccharic acid 1,4-lactone) at 1–10 mM to confirm assay specificity .

- Multi-substrate validation : Correlate results with orthogonal substrates (e.g., 4-methylumbelliferyl glucuronide) to exclude false positives .

Advanced: How can structural modifications of this compound optimize its use in enzyme inhibition studies?

- Aglycone substitution : Replace nitrophenyl with fluorogenic groups (e.g., 4-methylumbelliferone) for higher sensitivity .

- Linker optimization : Introduce methyl or acetyl groups to the glucuronic acid moiety to alter hydrolysis rates and binding kinetics .

- Biosensor integration : Covalently conjugate the substrate to hydrogels for real-time β-glucuronidase detection in bacterial cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.